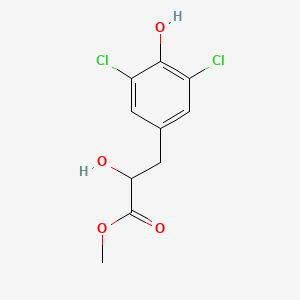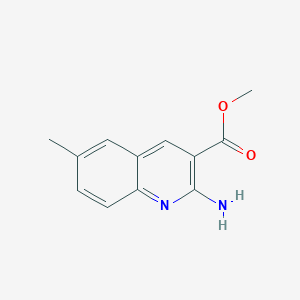
N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated and methoxylated phenyl ring. Its molecular formula is C9H6Cl2F3NO, and it is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-4-methoxyaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-methoxyaniline, trifluoroacetic anhydride, pyridine.
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent side reactions.
Procedure: The 2-chloro-4-methoxyaniline is dissolved in an appropriate solvent, and trifluoroacetic anhydride is added dropwise with continuous stirring. Pyridine is then added to the reaction mixture to act as a catalyst. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoroacetimidoyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the formation of corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of substituted amides, while oxidation can result in the formation of corresponding acids or ketones.
Applications De Recherche Scientifique
N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets through various pathways. The trifluoroacetimidoyl group is known to enhance the reactivity of the compound, allowing it to form stable complexes with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methoxyphenyl N-(3-methoxyphenyl)carbamate
- 2-Chloro-4-methoxyphenyl N-phenylcarbamate
- 2-Methoxyphenyl isocyanate
Uniqueness
N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired.
Propriétés
Formule moléculaire |
C9H6Cl2F3NO |
|---|---|
Poids moléculaire |
272.05 g/mol |
Nom IUPAC |
N-(2-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3NO/c1-16-5-2-3-7(6(10)4-5)15-8(11)9(12,13)14/h2-4H,1H3 |
Clé InChI |
BIJVYUSGCPVYNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)











